molecular formula C38H70N2O13 B10785372 (9E)-Erythromycin 9-(O-Methyloxime)

(9E)-Erythromycin 9-(O-Methyloxime)

Cat. No.: B10785372
M. Wt: 763.0 g/mol
InChI Key: HPZGUSZNXKOMCQ-IXGVTZHESA-N
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Description

(9E)-Erythromycin 9-(O-Methyloxime) is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is characterized by the presence of an oxime ether moiety, which is known to enhance the physicochemical properties and biological activities of the parent molecule . The modification at the 9-position of erythromycin introduces unique chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9E)-Erythromycin 9-(O-Methyloxime) typically involves the reaction of erythromycin with methoxyamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently methylated to yield the final product . The reaction conditions often include the use of solvents such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of (9E)-Erythromycin 9-(O-Methyloxime) follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(9E)-Erythromycin 9-(O-Methyloxime) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(9E)-Erythromycin 9-(O-Methyloxime) has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its enhanced antibacterial properties and potential use in combating antibiotic-resistant bacteria.

    Medicine: Investigated for its improved pharmacokinetic properties and reduced side effects compared to erythromycin.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of (9E)-Erythromycin 9-(O-Methyloxime) involves binding to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of erythromycin but with enhanced binding affinity due to the presence of the oxime ether moiety. The compound interferes with the translocation of peptides, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9E)-Erythromycin 9-(O-Methyloxime) is unique due to its oxime ether moiety, which enhances its physicochemical properties and biological activities. This modification results in improved antibacterial efficacy, better pharmacokinetic properties, and potentially reduced side effects compared to its parent compound, erythromycin .

Properties

Molecular Formula

C38H70N2O13

Molecular Weight

763.0 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1

InChI Key

HPZGUSZNXKOMCQ-IXGVTZHESA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Origin of Product

United States

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